An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinic Acid
An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinic Acid
Abstract
6-Chloro-5-hydroxynicotinic acid is a substituted pyridine carboxylic acid that serves as a crucial heterocyclic building block in modern synthetic chemistry. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a reactive chlorine atom on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its core chemical and physical properties, reactivity, potential applications in research and drug development, and essential safety protocols. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a technical understanding of this important chemical intermediate.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research and application. This section details the fundamental identifiers for 6-Chloro-5-hydroxynicotinic acid.
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IUPAC Name: 6-Chloro-5-hydroxypyridine-3-carboxylic acid
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CAS Number: 1211531-26-8
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Molecular Formula: C₆H₄ClNO₃
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Canonical SMILES: O=C(O)C1=CN=C(Cl)C(O)=C1
The structural arrangement of its functional groups dictates its chemical behavior and potential for further modification.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 173.55 g/mol | [1] |
| Appearance | Light-colored solid or powder (inferred) | [2] |
| Storage Temperature | Requires cold-chain transport; Store in a cool, dry, well-ventilated area | [2] |
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of 6-Chloro-5-hydroxynicotinic acid is key to unlocking its potential as a synthetic intermediate.
Synthesis Pathways
While a specific, peer-reviewed synthesis for 6-Chloro-5-hydroxynicotinic acid is not detailed in the available literature, a common approach to analogous structures involves the chlorination of a hydroxynicotinic acid precursor. For example, the related methyl ester derivative is synthesized by treating 5-hydroxynicotinic acid methyl ester with aqueous sodium hypochlorite under cooled conditions, followed by acidification to yield the chlorinated product[3]. This highlights a viable strategy for introducing the chlorine atom onto the pyridine ring.
Another generalized route involves preparing 6-hydroxynicotinic acid from readily available materials like DL-malic acid through cyclization and ammonification, followed by a chlorination step[4][5].
Core Chemical Reactivity
The molecule's three functional groups are the primary sites of chemical reactivity:
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Carboxylic Acid (-COOH): This group can undergo standard reactions such as esterification (reaction with alcohols), conversion to acid chlorides (e.g., using thionyl chloride or oxalyl chloride), and amide bond formation (coupling with amines).
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Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is influenced by the electron-withdrawing nature of the pyridine ring and the chlorine atom.
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Chloro Group (-Cl): The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to build molecular complexity.
Caption: Core reactivity sites of 6-Chloro-5-hydroxynicotinic acid.
Applications in Research and Drug Development
The true value of a building block chemical is defined by its utility in creating high-value target molecules. 6-Chloro-5-hydroxynicotinic acid and its derivatives are primarily used as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Intermediate for Agrochemicals
A notable application is found in its methyl ester derivative, 6-Chloro-5-hydroxy-nicotinic acid methyl ester. This compound serves as a key synthetic intermediate in the preparation of 5-Hydroxy-Imidacloprid, which is a metabolite of the widely used neuro-active insecticide, Imidacloprid[3]. This demonstrates the compound's relevance in the development and study of crop protection agents.
Scaffold for Drug Discovery
The substituted pyridine skeleton is a common motif in medicinal chemistry. The presence of multiple reactive sites allows for the systematic construction of compound libraries for screening purposes[3]. The structure can be elaborated to develop novel agents targeting various therapeutic areas, including anti-inflammatory, antibacterial, or central nervous system disorders[3].
Caption: Role as a building block in a typical drug discovery pipeline.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While comprehensive toxicological data for 6-Chloro-5-hydroxynicotinic acid is not available, data from its close isomer (5-Chloro-6-hydroxynicotinic acid, CAS 54127-63-8) provides essential guidance.
Hazard Identification
Based on related compounds, 6-Chloro-5-hydroxynicotinic acid should be treated as a hazardous substance. The primary hazards are:
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H315: Causes skin irritation [1].
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H319: Causes serious eye irritation [1].
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H335: May cause respiratory irritation [1].
Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible[2].
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Personal Protective Equipment (PPE):
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[6].
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6][7]. The requirement for cold-chain transportation suggests that refrigerated storage may be necessary to ensure long-term stability.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].
Conclusion
6-Chloro-5-hydroxynicotinic acid is a valuable and versatile heterocyclic compound. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for synthesizing complex molecules in the pharmaceutical and agrochemical sectors. While a comprehensive dataset on its physicochemical properties is yet to be established, its synthetic utility is evident from the applications of its derivatives. Adherence to strict safety protocols is essential when handling this reactive intermediate to mitigate potential health risks. Continued exploration of this molecule's reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material applications.
References
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-6-Hydroxynicotinic Acid, 98%. [Link]
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Capot Chemical. (2008, November 24). MSDS of 6-Chloronicotinic acid. [Link]
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Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved March 10, 2026, from [Link]
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 10, 2026, from [Link]
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PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. Retrieved March 10, 2026, from [Link]
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NIST. (n.d.). 6-Chloronicotinic acid. Retrieved March 10, 2026, from [Link]
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Veeprho. (n.d.). 5-Chloro-6-Hydroxynicotinic Acid | CAS 54127-63-8. Retrieved March 10, 2026, from [Link]
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